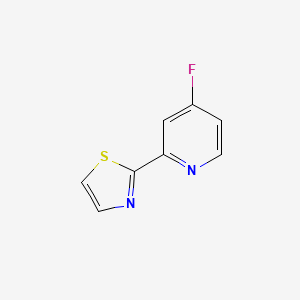
2-(4-Fluoropyridin-2-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoropyridin-2-yl)thiazole is a useful research compound. Its molecular formula is C8H5FN2S and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Synthesis Intermediate
2-(4-Fluoropyridin-2-yl)thiazole serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for significant modifications, leading to the development of novel compounds with enhanced properties.
Material Science
In the industry, this compound is explored for the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals enhances its utility in material science.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms .
Anti-inflammatory Effects
Several studies highlight its anti-inflammatory properties, showing that it can inhibit pro-inflammatory cytokines in animal models. This suggests its potential use in conditions characterized by chronic inflammation .
Anticancer Properties
The compound has been investigated for its anticancer activity, with preliminary results suggesting it may induce apoptosis in cancer cell lines, including breast and lung cancers. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .
Anticancer Activity Assessment
A study evaluated the cytotoxic effects of various derivatives of this compound against multiple cancer cell lines. Results indicated moderate to high cytotoxicity, particularly against breast cancer cells, where the compound induced apoptosis through caspase-dependent pathways .
Antimicrobial Efficacy
In a detailed examination, this compound was tested against resistant strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antimicrobial activity, outperforming traditional antibiotics in certain assays .
Anti-inflammatory Mechanisms
A series of experiments were conducted to assess the anti-inflammatory effects of this compound in animal models of arthritis. The results showed a marked reduction in inflammatory markers, indicating its potential as a therapeutic agent for inflammatory diseases .
Structural Characteristics
The molecular formula of this compound is C8H6FNO2S, with a molecular weight of approximately 206.22 g/mol. The presence of both thiazole and fluorinated pyridine moieties enhances its interaction with biological macromolecules, which is crucial for its pharmacological activity .
Eigenschaften
Molekularformel |
C8H5FN2S |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-(4-fluoropyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5FN2S/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-5H |
InChI-Schlüssel |
CLESIMMVOSXHKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1F)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














